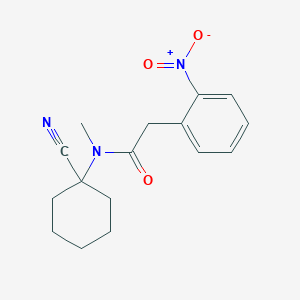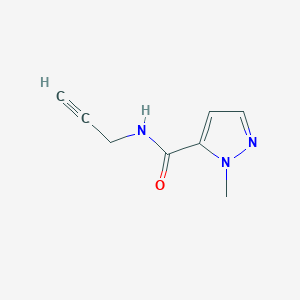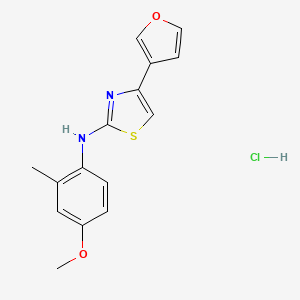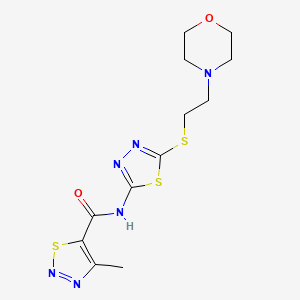
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide, commonly known as 'ketamine', is a dissociative anesthetic drug that has been used for both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been used for various medical purposes, including sedation, anesthesia, and pain management. In recent years, ketamine has gained attention for its potential in treating depression and other mental health disorders.
作用機序
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to an increase in the levels of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. This increase in glutamate levels is thought to be responsible for the rapid antidepressant effects of ketamine.
Biochemical and Physiological Effects:
Ketamine has a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It also affects the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
実験室実験の利点と制限
Ketamine has several advantages for use in lab experiments, including its rapid onset of action, its ability to induce dissociation and anesthesia, and its potential therapeutic effects in treating mental health disorders. However, there are also limitations to its use, including the potential for abuse and addiction, the risk of adverse side effects, and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research on ketamine, including the development of new formulations and delivery methods, the exploration of its potential in treating other mental health disorders, and the investigation of its long-term effects on brain function and structure. Additionally, researchers are exploring the use of ketamine in combination with other medications or therapies to enhance its therapeutic effects and reduce the risk of adverse side effects.
In conclusion, ketamine is a promising drug that has shown potential in treating depression and other mental health disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this drug. However, more research is needed to fully understand its therapeutic potential and ensure its safe and effective use in clinical settings.
合成法
Ketamine is synthesized through a multistep process that involves the condensation of cyclohexanone with methylamine, followed by the reaction of the resulting compound with 2-chloro-2-nitrobenzene. The final product is then purified through a series of chromatographic techniques.
科学的研究の応用
Ketamine has been extensively studied for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. Recent studies have shown that ketamine can rapidly alleviate symptoms of depression and suicidal ideation in patients who do not respond to traditional antidepressant medications. It has also been shown to have potential in treating post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and chronic pain.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-13-7-3-4-8-14(13)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMWRSJEWDZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)

